molecular formula C8H8ClNO2 B1302491 2-(3-Chlorophenoxy)acetamide CAS No. 35368-69-5

2-(3-Chlorophenoxy)acetamide

Cat. No. B1302491
CAS RN: 35368-69-5
M. Wt: 185.61 g/mol
InChI Key: AQKKPJWLYFXFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a similar compound, “2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide”, has been achieved via a sequence of multistep synthesis processes. The process started with “2-(4-chlorophenoxy)acetic acid” with “4-(4-methylphenyl)thiazol-2-amine” in dry dichloromethane followed by the addition of lutidine, and “O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate” as a coupling agent in cold condition .


Molecular Structure Analysis

The molecular formula of “2-(3-Chlorophenoxy)acetamide” is C8H8ClNO2 . The average mass is 185.608 Da and the monoisotopic mass is 185.024353 Da .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Chlorophenoxy)acetamide” is 185.61 g/mol . The exact mass is 185.0243562 g/mol and the monoisotopic mass is 185.0243562 g/mol .

Scientific Research Applications

  • Pharmacological Activities

    • Field : Medicinal Chemistry
    • Application : The compound is part of a group of phenoxy acetamide derivatives that are being studied for their potential as therapeutic candidates .
    • Method : The research involves the synthesis of phenoxy acetamide and its derivatives, and the study of their biological effects .
    • Results : Some compounds showed great antioxidant activity compared with the reference drug .
  • Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3

    • Field : Oncology Drug Discovery
    • Application : The compound is being studied as a potential agent for prostate cancer therapeutics .
    • Method : The research involves the design and synthesis of selective aryl benzylamine-based inhibitors .
    • Results : The most potent compounds have IC50 values of approximately 75 nM .
  • Inhibition of Tartrate-Resistant Acid Phosphatase (TRAP)

    • Field : Biochemistry
    • Application : The compound is being studied for its potential to decrease the formation of multinucleated TRAP-positive cells .
    • Method : The research involves the study of the compound’s effects on TRAP-positive cells .
    • Results : The compound led to a significant decrease in the formation of multinucleated TRAP-positive cells in a dose-dependent manner, without inducing significant cytotoxicity .
  • Chemical Diversity Studies

    • Field : Medicinal Chemistry
    • Application : The compound is part of a group of phenoxy acetamide derivatives that are being studied for their chemical diversity .
    • Method : The research involves the synthesis of phenoxy acetamide and its derivatives, and the study of their chemical diversity .
    • Results : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that proved to be successful agents in view of safety and efficacy to enhance life quality .
  • Inhibitory Effects on Osteoclast Differentiation

    • Field : Biochemistry
    • Application : The compound is being studied for its potential to inhibit osteoclast differentiation .
    • Method : The research involves the study of the compound’s effects on osteoclast differentiation .
    • Results : The compound led to a significant decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, without inducing significant cytotoxicity .
  • Chemical Synthesis

    • Field : Industrial Organic Chemistry
    • Application : The compound is used in the synthesis of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .
    • Method : The research involves the use of many chemical techniques as well as new computational chemistry applications to study the utilization of drugs and their biological effects .
    • Results : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that proved to be successful agents in view of safety and efficacy to enhance life quality .
  • Dyeing Performance

    • Field : Textile Industry
    • Application : The compound is used in the synthesis of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol .
    • Method : The research involves the synthesis of bisazo disperse dyes and the study of their dyeing behavior and fastness properties on different fabrics .
    • Results : The synthesized dyes showed good fastness properties .

Safety And Hazards

Safety data sheets for “2-(3-Chlorophenoxy)acetamide” are available and should be consulted for detailed information .

properties

IUPAC Name

2-(3-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKKPJWLYFXFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372594
Record name 2-(3-chlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)acetamide

CAS RN

35368-69-5
Record name 2-(3-chlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chlorophenol (2.57 g, 20.0 mmol), 2-bromoacetamide (2.76 g, 20.0 mmol) and K2CO3 (5.53 g, 40.0 mmol) in acetone (40 mL) was stirred at 70° C. overnight. The mixture was then cooled to rt and filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:1) to give the title compound as a white solid (3.22 g, 87%).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-Chlorophenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorophenoxy)acetamide
Reactant of Route 5
2-(3-Chlorophenoxy)acetamide
Reactant of Route 6
2-(3-Chlorophenoxy)acetamide

Citations

For This Compound
2
Citations
P Muthuraja, M Himesh, S Prakash… - European Journal of …, 2018 - Elsevier
Kinesin Spindle Protein (KSP) or Eg5 is an essential kinesin that is involved in spindle separation process during mitosis and also unregulated in certain cancer cells. Inhibitors of this …
Number of citations: 4 www.sciencedirect.com
T Li, G Liu, H Li, X Yang, Y Jing, G Zhao - Bioorganic & medicinal chemistry, 2012 - Elsevier
Glutathione S-transferase pi (GSTpi) is a phase II enzyme which protects cells from death and detoxifies chemotherapeutic agents in cancer cells. Ethacrynic acid (EA) is a weak GSTpi …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.